2-Bromo-4-methyl-5-nitrobenzoic acid
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Overview
Description
2-Bromo-4-methyl-5-nitrobenzoic acid is an organic compound characterized by a bromine atom, a nitro group, and a methyl group attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The compound can be synthesized by first brominating benzoic acid to form 2-bromobenzoic acid, followed by nitration to introduce the nitro group at the 5-position.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the benzene ring in the presence of a strong Lewis acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2-Bromo-4-methyl-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It can be used as a molecular probe to study biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: The nitro group can interact with biological molecules, affecting their function.
Pathways Involved: It may participate in redox reactions and influence cellular processes.
Comparison with Similar Compounds
2-Bromo-4-methyl-5-nitrobenzoic acid is unique due to its specific arrangement of functional groups. Similar compounds include:
2-Bromo-5-nitrobenzoic acid: Lacks the methyl group.
4-Methylbenzoic acid: Lacks the bromine and nitro groups.
5-Nitrobenzoic acid: Lacks the bromine and methyl groups.
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCYPKFZICVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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